molecular formula C9H10N2O3 B1438700 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid CAS No. 1154735-54-2

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1438700
CAS No.: 1154735-54-2
M. Wt: 194.19 g/mol
InChI Key: TZDDNAQRPFCRKW-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and a dimethylcarbamoyl group (-CO-NMe₂) at position 5. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, pharmaceuticals, and material science. The dimethylcarbamoyl group introduces moderate polarity and steric bulk, while the carboxylic acid enables hydrogen bonding and metal coordination .

Properties

IUPAC Name

5-(dimethylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(2)8(12)6-3-4-7(9(13)14)10-5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDDNAQRPFCRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Halo Pyridine-2-carboxylic Acids

According to patent WO2021105399A1, 5-chloro-pyridine-2-carboxylic acids serve as important intermediates for further functionalization, including amidation to install carbamoyl groups. The process involves selective thiolation and halogenation reactions under controlled temperatures (20°C to 100°C, optimally 60-100°C) in non-protic, apolar solvents with low dielectric constants to achieve high regioselectivity (e.g., sodium ethanethiolate as a reagent).

Step Reagents/Conditions Outcome
Halogenation Use of phosphorus pentachloride or other chlorinating agents Formation of 5-chloro-pyridine-2-carboxylic acid derivatives
Thiolation Sodium ethanethiolate in low dielectric solvent Selective substitution at 3- or 5-position

This step is critical to obtaining the correct substitution pattern for subsequent amidation.

Amidation to Introduce Dimethylcarbamoyl Group

While direct literature on the amidation of 5-chloro-pyridine-2-carboxylic acid to 5-(dimethylcarbamoyl) derivative is limited, analogous procedures involve:

  • Conversion of 5-chloro-pyridine-2-carboxylic acid esters to amides by reaction with dimethylamine or its derivatives.
  • Catalysis using palladium-based systems (Pd(OAc)2 with phosphine ligands) to facilitate Buchwald–Hartwig amination for installation of amine substituents on pyridine rings, as seen in related 2,4-dicarboxylate derivatives.
Step Reagents/Conditions Outcome
Esterification Conversion of acid to methyl or ethyl ester More reactive intermediate for amination
Amination Pd-catalyzed reaction with dimethylamine Formation of dimethylcarbamoyl substituent

Representative Synthetic Route Example

Based on the synthesis of related pyridine carboxylic acid derivatives and amides, a plausible synthetic pathway is:

  • Starting Material: Pyridine-2-carboxylic acid or its ester.
  • Halogenation: Introduction of chlorine at the 5-position using phosphorus pentachloride or other chlorinating agents.
  • Esterification: Conversion of carboxylic acid to methyl or ethyl ester to enhance reactivity.
  • Pd-Catalyzed Amination: Reaction of 5-chloro ester with dimethylamine under Buchwald–Hartwig conditions to install the dimethylcarbamoyl group.
  • Hydrolysis: Conversion of ester back to carboxylic acid to yield this compound.

Detailed Research Findings and Data

Parameter Details Source/Notes
Halogenation temperature 20-100°C, preferably 60-100°C Patent WO2021105399A1
Solvent dielectric constant <15 (non-protic apolar solvents preferred) Selectivity depends on solvent
Catalyst for amination Pd(OAc)2 with phosphine ligands (Buchwald–Hartwig system) Used in related pyridine amidation
Yield of halogenation step Up to 85% for chloro-substituted intermediates Experimental data in patent
Yield of amination step 70-85% (reported for similar 2,4-PDCA derivatives) Literature on Pd-catalyzed amination
Characterization methods NMR (1H, 13C), LC-MS, IR, elemental analysis Standard for confirming structure

Notes on Analytical Confirmation

These techniques are routinely applied to confirm the identity and purity of synthesized this compound and its intermediates.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Key Outcome
1 Halogenation Phosphorus pentachloride, chloroform, reflux 5-chloro-pyridine-2-carboxylic acid
2 Esterification Methanol or ethanol, acid catalyst Methyl/ethyl ester derivative
3 Pd-Catalyzed Amination Pd(OAc)2, phosphine ligand, dimethylamine 5-(Dimethylcarbamoyl) ester
4 Hydrolysis Aqueous base or acid hydrolysis This compound

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require a catalyst or base to proceed efficiently.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications
5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid has been investigated for its potential therapeutic applications. Its structural similarity to other pyridine derivatives suggests that it may exhibit biological activity against various diseases. For instance, research indicates that compounds with similar structures can act as inhibitors for certain enzymes or receptors involved in cancer and inflammatory diseases .

Synthesis of Bioactive Compounds
The compound can serve as a precursor in the synthesis of novel bioactive molecules. The introduction of the dimethylcarbamoyl group enhances the lipophilicity and bioavailability of the resulting derivatives, making them suitable candidates for drug development .

Coordination Chemistry

Ligand Properties
this compound acts as a bidentate ligand, coordinating through both the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid group. This property is crucial for forming stable metal complexes, which have applications in catalysis and materials science .

Applications in Catalysis
Metal complexes formed with this compound have shown promise in catalysis, particularly in organic reactions such as C-C bond formation and oxidation reactions. The ability to tune the electronic properties of the ligand through substitution allows for enhanced catalytic activity .

Materials Science

Development of Molecular Devices
The unique electronic properties of this compound allow it to be used in the development of molecular devices. Its ability to undergo isomerization makes it a candidate for use in molecular switches and sensors .

Polymer Science
In polymer science, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical properties, making it valuable for creating advanced materials .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryKapoor et al., 2015Identified potential anti-cancer properties
Coordination ChemistryNature CommunicationsDeveloped stable metal-ligand complexes
Materials ScienceJournal of Organic ChemistryEnhanced mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences the compound’s electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

Compound Substituent at Position 5 Electronic Effect Key Applications Reference
5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid -CO-NMe₂ Moderately electron-withdrawing Coordination chemistry, drug design Inferred
5-(3-Carboxy-phenyl)pyridine-2-carboxylic acid -Ph-COOH Strongly electron-withdrawing Metal-organic frameworks (MOFs)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Cl Electron-withdrawing Pharmaceutical intermediates
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -OCH₃ Electron-donating Bioactive molecule synthesis
5-(Tetrahydro-pyran-4-yloxy)pyridine-2-carboxylic acid hydrazide -O-(tetrahydropyran) Steric hindrance Macrocyclic compound synthesis

Key Observations:

  • Electronic Effects: The dimethylcarbamoyl group (-CO-NMe₂) is less electron-withdrawing than a carboxylic acid (-COOH) or chloro (-Cl) group but more polar than methoxy (-OCH₃). This balance enhances solubility in polar aprotic solvents .
  • Coordination Chemistry: Unlike 5-(3-Carboxy-phenyl)pyridine-2-carboxylic acid, which forms robust MOFs due to its dual -COOH groups , the dimethylcarbamoyl group in the target compound may limit metal-binding affinity, favoring non-covalent interactions.

Biological Activity

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a dimethylcarbamoyl group at the fifth position of the pyridine ring and a carboxylic acid group at the second position. This unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study comparing various compounds against A549 human lung adenocarcinoma cells, this compound demonstrated cytotoxic effects comparable to cisplatin, a standard chemotherapeutic agent. The compound's mechanism involves inhibiting specific cellular pathways, leading to reduced cell viability in cancerous cells while maintaining lower toxicity in non-cancerous cells .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM) against A549Toxicity to Non-Cancerous Cells
This compound66Moderate
Cisplatin25High

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

The biological activity of this compound is largely dependent on its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, obstructing substrate access and preventing catalysis.
  • Cell Wall Synthesis Disruption : Its structure allows it to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various derivatives, including this compound, on A549 cells. The results indicated that structural modifications significantly influenced anticancer activity, highlighting the importance of functional groups in enhancing efficacy .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against clinical isolates of resistant pathogens. The findings suggested that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with dimethylcarbamoyl chloride under basic conditions. Optimization can be achieved via Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For predictive optimization, integrate computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to identify energy barriers and transition states . Post-synthesis, monitor intermediates via LC-MS to validate reaction pathways .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥98% purity threshold .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., dimethylcarbamoyl proton signals at δ ~2.8–3.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration, grow single crystals in polar solvents (e.g., ethanol/water) and analyze using Mo-Kα radiation .

Q. What protocols are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C/75% RH for 6 months; analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., pyridine-2-carboxylic acid).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor spectral changes using UV-Vis spectroscopy .
  • Data Table :
ConditionDegradation ProductsAnalytical Method
Thermal (40°C)Hydrolysis productsLC-MS, NMR
UV ExposureRadical-mediated decompositionHPLC-DAD

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms and side-product formation during synthesis?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model the nucleophilic acyl substitution mechanism. Key steps:
  • Transition State Analysis : Identify energy barriers for dimethylcarbamoyl group attachment.
  • Side-Reaction Prediction : Simulate competing pathways (e.g., over-alkylation) using Gaussian or ORCA software .
  • Validation : Cross-check computational predictions with experimental LC-MS/MS data .

Q. How to resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodological Answer :
  • Comparative Analysis : Replicate studies under standardized conditions (solvent, temperature, catalyst loading) to isolate variables.
  • Statistical Tools : Apply ANOVA or multivariate regression to assess significance of discrepancies .
  • Case Study : If Study A reports 80% yield (DMF, 100°C) and Study B reports 50% yield (THF, 80°C), re-test using both conditions while monitoring intermediates via in-situ IR spectroscopy .

Q. What advanced techniques elucidate the electronic environment of the dimethylcarbamoyl moiety?

  • Methodological Answer :
  • Solid-State NMR : ¹⁵N CP/MAS NMR to probe carbamoyl nitrogen hybridization and hydrogen bonding .
  • DFT Calculations : Map electrostatic potential surfaces to assess electron-withdrawing effects on the pyridine ring .
  • X-ray Absorption Spectroscopy (XAS) : Analyze local coordination geometry if metal complexes are formed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid
Reactant of Route 2
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5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

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